CGS 35066 is a selective inhibitor of endothelin-converting enzyme-1 (ECE-1), a key enzyme involved in the production of endothelin-1, a potent vasoconstrictor implicated in various cardiovascular diseases. This compound was developed to optimize the efficacy and selectivity of its predecessor, CGS 26303, which exhibited significant activity against ECE-1 but also inhibited other enzymes such as neutral endopeptidase 24.11. The modifications made to create CGS 35066 resulted in a compound with improved potency against ECE-1 and reduced activity against neutral endopeptidase, making it a valuable tool for studying the role of endothelin in disease states .
CGS 35066 belongs to the class of non-peptidic inhibitors specifically targeting ECE-1. It has been characterized through various studies that assess its biochemical properties and potential therapeutic applications. The compound is classified under small molecule inhibitors, which are often utilized in pharmacological research to modulate specific biological pathways .
The synthesis of CGS 35066 involves several key steps that optimize the structure for enhanced biological activity. The process begins with the modification of CGS 26303, where the biphenyl and tetrazole groups are replaced with a dibenzofuran structure and a carboxylic acid moiety, respectively. This strategic alteration not only enhances the selectivity for ECE-1 but also decreases the inhibitory activity against neutral endopeptidase .
The detailed synthesis pathway includes:
CGS 35066 has a complex molecular structure that can be represented by its chemical formula . The structural modifications from CGS 26303 include:
The molecular weight of CGS 35066 is approximately 341.35 g/mol, which is conducive for oral bioavailability in pharmacological applications .
CGS 35066 primarily acts as an inhibitor in biochemical reactions involving endothelin production. Its mechanism involves:
The mechanism by which CGS 35066 exerts its effects involves:
CGS 35066 exhibits several notable physical and chemical properties:
Key data points include:
CGS 35066 has several applications in scientific research:
Endothelin-converting enzyme-1 (ECE-1) is a membrane-bound metalloprotease that catalyzes the final and rate-limiting step in the biosynthesis of endothelin-1 (ET-1). This enzyme cleaves the inactive precursor big ET-1 at the Trp²¹-Val²² bond to generate the biologically active 21-amino acid peptide ET-1, one of the most potent vasoconstrictors in the human cardiovascular system [2] [7]. Four ECE-1 isoforms (a-d) exhibit distinct subcellular distributions but identical catalytic properties, collectively regulating ET-1 production in endothelial cells, vascular smooth muscle cells, and other cell types [7]. Under physiological conditions, ET-1 functions as an autocrine/paracrine mediator maintaining basal vascular tone through balanced activation of ETA and ETB receptors. The ETA receptors (primarily located on vascular smooth muscle) mediate vasoconstriction, while ETB receptors (predominantly on endothelial cells) stimulate nitric oxide (NO) release that counteracts vasoconstriction [7].
The enzymatic activity of ECE-1 is exquisitely sensitive to pH changes and subcellular localization, creating a sophisticated regulatory mechanism for ET-1 production. Disruption of ECE-1/ET-1 equilibrium contributes significantly to vascular pathologies, as even minor increases in ET-1 concentrations produce disproportionate physiological effects due to its high receptor affinity and prolonged tissue half-life [3]. Experimental evidence confirms that selective ECE-1 inhibition effectively normalizes ET-1 overproduction without completely abolishing basal ET-1 activity – a crucial therapeutic advantage over receptor antagonists that induce complete ET-1 pathway blockade [2] [3].
Chronic ET-1 overproduction drives pathological vasoconstriction, vascular remodeling, and inflammation in multiple disease states. In atherosclerosis, ET-1 immunoreactivity increases dramatically in endothelial cells, vascular smooth muscle cells, and macrophages within atherosclerotic plaques, accelerating plaque progression and instability [7]. ET-1 impairs endothelial-dependent dilatation and promotes leukocyte adhesion, LDL oxidation, and smooth muscle proliferation – key processes in atherogenesis [7]. Hypertension models demonstrate elevated vascular ECE-1 expression and ET-1 levels that correlate with blood pressure elevation and end-organ damage. Cerebrovascular disorders, particularly subarachnoid hemorrhage (SAH), exhibit dangerously elevated ET-1 concentrations in cerebral spinal fluid that induce prolonged cerebral vasospasm – a major cause of morbidity and mortality post-hemorrhage [4].
Table 1: Pathophysiological Consequences of ET-1 Overproduction in Major Disease States
Disease | Key Pathophysiological Mechanisms | Role of ECE-1/ET-1 |
---|---|---|
Atherosclerosis | Endothelial dysfunction, LDL oxidation, leukocyte infiltration | ↑ ECE-1 expression in plaque macrophages and VSMCs; ET-1 stimulates monocyte chemotaxis |
Hypertension | Vasoconstriction, vascular remodeling, renal sodium retention | ↑ Vascular ECE-1 expression; ET-1 activates RAAS and sympathetic nervous system |
Heart Failure | Cardiac hypertrophy, fibrosis, reduced coronary flow | ↑ Cardiac ECE-1 activity; ET-1 promotes cardiomyocyte hypertrophy and fibroblast proliferation |
Subarachnoid Hemorrhage | Delayed cerebral vasospasm, reduced CBF | ↑ ET-1 in CSF; mediates sustained vasoconstriction of cerebral arteries |
The pathogenic significance of the ECE-1/ET-1 axis is further evidenced by pharmacological studies showing that ET receptor antagonists improve endothelial function and reduce end-organ damage. However, receptor blockade lacks the upstream modulatory advantage of ECE-1 inhibition, which reduces both ETA and ETB receptor activation while preserving physiological ETB-mediated NO release [3] [7]. This mechanistic distinction positions selective ECE-1 inhibitors like CGS 35066 as promising therapeutic tools for conditions characterized by ET-1 overproduction.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1